molecular formula C9H9N3 B3481654 3-methyl-4-phenyl-4H-1,2,4-triazole CAS No. 13576-42-6

3-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3481654
CAS No.: 13576-42-6
M. Wt: 159.19 g/mol
InChI Key: WTXYXLMSIWWFAO-UHFFFAOYSA-N
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Description

3-methyl-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The unique structure of 1,2,4-triazoles allows them to exhibit a wide range of biological activities, making them significant in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of N-phenylhydrazine with acetic anhydride, followed by the reaction with formamide under acidic conditions . Another approach involves the use of aryl diazonium salts and isocyanides in a [3+2] cycloaddition reaction .

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often employs catalytic systems to enhance yield and selectivity. The use of metal catalysts, such as copper or palladium, in combination with appropriate ligands, has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, in antimicrobial applications, the compound can inhibit the synthesis of essential proteins in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-methyl-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXYXLMSIWWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480913
Record name ST092621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13576-42-6
Record name ST092621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.5 mol of phenyl isothiocyanate (Formula XXI of Chart B) is added to 0.5 mol of acethydrazide (Formula IV of Chart B) in 500 ml of absolute ethanol and refluxed for one hour, cooled and filtered. This is then dissolved in a solution of 28.0 gm sodium hydroxide in 400 ml of water and the mixture is refluxed for two hours. The reaction mixture is cooled in an ice bath and treated with 100 ml of concentrated hydrochloric acid. The resulting solid is filtered and recrystallized. 66.7 mmol of the solid is added to 53 ml of 20% nitric acid and heated on a steam bath. When the vigorous exothermic reaction is complete, an additional 53 ml of 20% nitric acid is added, and an additional 66.7 mmol of previous solid. Portions of the solid are reacted with nitric acid until all of the previous solid is reacted. After the final addition the reaction mixture is heated twenty minutes on a steam bath, cooled to ambient temperature and poured into cold 15% aqueous ammonium hydroxide solution. The subtitled product is extracted with chloroform, dried and concentrated to yield 3-methyl-4-phenyl-4H-1,2,4-triazole, (Formula XXIV, Chart B) mp 109°-111° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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